Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a benzyl group, and a tetrahydrofuran moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tetrahydrofuran moieties with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Solvents: Methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Unique due to its specific combination of functional groups and structural features.
Indole derivatives: Share some structural similarities but differ in their biological activities and applications.
Imidazole derivatives: Similar in their heterocyclic nature but have distinct chemical properties and uses.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, benzyl group, and tetrahydrofuran moiety, which confer specific chemical reactivity and biological activity not found in other similar compounds .
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-19(2)12(10-14(22)26-19)16(23)21-18-20-15(17(24)25-3)13(27-18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
XIIQXOCNONZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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